Dimethyl 4,5-dimethylphthalate
Overview
Description
Dimethyl 4,5-dimethylphthalate is an organic compound belonging to the class of phthalate esters. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water . This compound is used in various applications, including as an insect repellent and in the production of plastics .
Preparation Methods
Dimethyl 4,5-dimethylphthalate is synthesized through the esterification of phthalic anhydride with methanol . The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin . Excess methanol is used to ensure complete conversion, and the remainder is removed by distillation at the end .
Chemical Reactions Analysis
Dimethyl 4,5-dimethylphthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethyl 4,5-dimethylphthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 4,5-dimethylphthalate involves its interaction with biological membranes and enzymes. It can disrupt the normal function of cell membranes and inhibit the activity of certain enzymes, leading to its insect repellent properties . The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Dimethyl 4,5-dimethylphthalate is similar to other phthalate esters, such as:
Dimethyl phthalate: Used as a plasticizer and insect repellent.
Diethyl phthalate: Commonly used in personal care products and as a plasticizer.
Dibutyl phthalate: Used in the production of flexible plastics and as a solvent.
What sets this compound apart is its specific structure, which imparts unique properties and applications compared to other phthalate esters .
Properties
IUPAC Name |
dimethyl 4,5-dimethylbenzene-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMODQQWZCVNPKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227947 | |
Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17649-59-1 | |
Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17649-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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